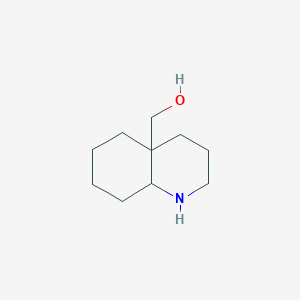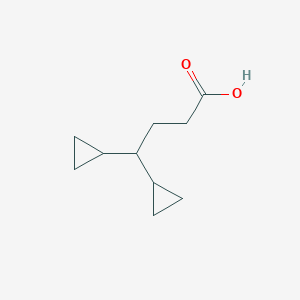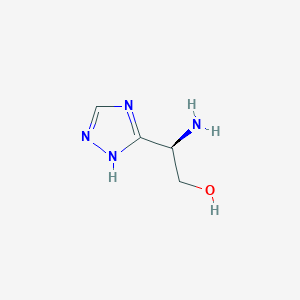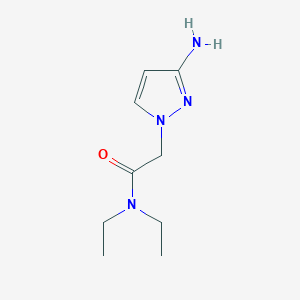
(Decahydroquinolin-4a-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Decahydroquinolin-4a-yl)methanol is a chemical compound with the molecular formula C10H19NO. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which includes a decahydroquinoline ring system attached to a methanol group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Decahydroquinolin-4a-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process yields decahydroquinoline, which is then further reacted with formaldehyde to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and subsequent reactions. The use of high-pressure hydrogenation reactors and automated systems helps in maintaining consistent product quality and yield .
化学反应分析
Types of Reactions: (Decahydroquinolin-4a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: More saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
(Decahydroquinolin-4a-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those synthesized from this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
作用机制
The mechanism of action of (Decahydroquinolin-4a-yl)methanol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents. The exact molecular targets and pathways depend on the specific derivative and its application .
相似化合物的比较
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Decahydroquinoline: A fully hydrogenated derivative of quinoline.
Quinolin-4-ylmethanol: A similar compound with a different degree of hydrogenation.
Uniqueness: (Decahydroquinolin-4a-yl)methanol is unique due to its specific structure, which combines the decahydroquinoline ring system with a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC 名称 |
2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-8-10-5-2-1-4-9(10)11-7-3-6-10/h9,11-12H,1-8H2 |
InChI 键 |
BKGCNMBKYIKJML-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CCCNC2C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)





![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)

![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)


![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
